5-(4-chlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-(4-chlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C13H12ClNOS2 and its molecular weight is 297.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.0048840 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic and Computational Analysis
The compound (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one (CBBTZ) has been characterized through X-ray crystallography, NMR spectroscopy, and theoretical investigations. Its non-planar structure, exhibiting intra- and intermolecular contacts, was explored using Hirshfeld surface analysis, with findings suggesting potential applications in material science due to its specific molecular interactions and geometrical parameters (Khelloul et al., 2016).
Anticancer Activity
A series of thiazolidinone derivatives, including structures related to 5-(4-chlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, have shown significant anticancer activity. One study identified compounds with high levels of antimitotic activity and low toxicity towards normal human blood lymphocytes, indicating their potential as therapeutic agents against various cancer types (Buzun et al., 2021). Another research effort found that novel thioxothiazolidin-4-one derivatives inhibited tumor growth and angiogenesis in mice, suggesting their utility in anticancer therapy (Chandrappa et al., 2010).
Antimicrobial and Antifungal Properties
Compounds within the same chemical family have demonstrated potent antimicrobial and antifungal effects. Specific 5-arylidene-4-thioxo-thiazolidine-2-ones showed greater activity against Gram-positive bacteria and multidrug-resistant clinical isolates, highlighting their potential in addressing antibiotic resistance (Gouveia et al., 2009). Additionally, novel derivatives exhibited high antifungal activity, leading to morphological changes in the Candida yeast cell wall and suggesting a unique mechanism of action for antifungal drug development (Levshin et al., 2022).
Nonlinear Optical Materials
The synthesis and characterization of thiazolidin-4-one derivatives, including 5-(4-chlorobenzylidene)thiazolidine-2,4-dione (CTD) and its Mannich product, were analyzed for their potential as nonlinear optical (NLO) materials. These compounds exhibited high static first hyperpolarizability values, indicating their suitability for NLO applications (Fatma et al., 2018).
Properties
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS2/c1-2-7-15-12(16)11(18-13(15)17)8-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLSTWQRKMMANR-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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